2-Ethoxy-6-methylpyridine-3-carboxylic acid
Overview
Description
2-Ethoxy-6-methylpyridine-3-carboxylic acid is an organic compound that belongs to the pyridine family. It has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO3/c1-3-13-8-7 (9 (11)12)5-4-6 (2)10-8/h4-5H,3H2,1-2H3, (H,11,12)
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyridinecarboxylic acids can undergo various reactions due to the presence of the carboxylic acid group .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Lanthanide-Organic Frameworks
Lanthanide-organic coordination polymeric networks have been developed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands. These frameworks are constructed from Ln(3+) ions bridged by oxalate anions and 1H-6-Opy-3-CO(2)(-) bridges, exhibiting unique topologies. Such structures are of interest for their potential applications in catalysis, magnetic materials, and gas storage (Liu et al., 2009).
Antibacterial Agents
Pyridonecarboxylic acids have been synthesized and evaluated for their antibacterial activity, highlighting the potential of pyridine carboxylic acid derivatives as antibacterial agents. These compounds have shown promising activity, warranting further biological study (Egawa et al., 1984).
Organic Synthesis Intermediates
Efficient synthetic routes have been developed for key intermediates of pyridine carboxylic acids, demonstrating their importance in the synthesis of complex organic molecules. These intermediates serve as foundational components for the synthesis of a variety of organic compounds, including pharmaceuticals (Horikawa et al., 2001).
Ligand Synthesis for Lanthanide Complexation
The synthesis of tridentate ligands based on substituted bipyridine carboxylic acids for the complexation of lanthanide(III) cations illustrates the utility of pyridine carboxylic acid derivatives in creating materials with specific magnetic and optical properties (Charbonnière et al., 2001).
Electrocatalytic Applications
The electrocatalytic carboxylation of pyridine derivatives with CO2 in ionic liquids demonstrates the role of pyridine carboxylic acids in developing sustainable chemical processes. Such applications are crucial for the advancement of green chemistry and carbon capture technologies (Feng et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxy-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRADPBWSEZBEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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